2-Chloro-6-(trifluoromethyl)quinoline
Overview
Description
2-Chloro-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It is a solid substance with a molecular weight of 231.6 .
Synthesis Analysis
The synthesis of 2-Chloro-6-(trifluoromethyl)quinoline involves several steps. One approach involves the use of heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(trifluoromethyl)quinoline is represented by the InChI code 1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H . This indicates that the molecule consists of a quinoline ring with a chlorine atom at the 2nd position and a trifluoromethyl group at the 6th position.Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-6-(trifluoromethyl)quinoline are diverse. For instance, it can undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . This transformation hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Scientific Research Applications
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Pharmaceutical Chemistry
- Trifluoromethyl group-containing compounds are widely used in the field of pharmaceutical chemistry . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .
- The trifluoromethyl group exhibits numerous pharmacological activities .
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Organic Synthesis
- Trifluoromethyl group-containing compounds, including “2-Chloro-6-(trifluoromethyl)quinoline”, are used in organic synthesis .
- For example, Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to the reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 h .
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Medicine
- The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .
- Fluoroquinolones, a family of fluorinated quinolines, exhibit a broad spectrum of antibacterial activity .
- Some fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .
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Electronics
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Agriculture
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Catalysis
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Synthesis of Quinoline Ring Systems
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Reactions for Constructing Heterocyclic Systems
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Biological Evaluation
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Synthetic Applications
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Pharmaceuticals
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Catalysis
Safety And Hazards
2-Chloro-6-(trifluoromethyl)quinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .
Relevant Papers The relevant papers on 2-Chloro-6-(trifluoromethyl)quinoline can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and more .
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKUVZWWEQHTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448110 | |
Record name | 2-chloro-6-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)quinoline | |
CAS RN |
78060-56-7 | |
Record name | 2-chloro-6-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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